Technical Monograph: Physicochemical Profiling of 3,5-Dichlorophenyl Ethyl Sulfide
Technical Monograph: Physicochemical Profiling of 3,5-Dichlorophenyl Ethyl Sulfide
Executive Summary
3,5-Dichlorophenyl ethyl sulfide (CAS: 101079-92-9) is a halogenated aromatic thioether utilized primarily as a lipophilic building block in the synthesis of agrochemicals and pharmaceutical intermediates. Characterized by the meta-substitution of chlorine atoms on the benzene ring, this compound exhibits significant lipophilicity and oxidative stability relative to its non-halogenated analogs. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols for research applications.
Part 1: Chemical Identity & Structural Analysis
The structural integrity of 3,5-dichlorophenyl ethyl sulfide relies on the stability of the thioether linkage flanked by electron-withdrawing chlorine substituents. The meta positioning of the chlorines (3,5) relative to the ethylthio group (1) creates a chemically robust scaffold, resistant to electrophilic aromatic substitution at the ortho positions due to steric and electronic deactivation.
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | 1,3-Dichloro-5-(ethylsulfanyl)benzene |
| Common Name | 3,5-Dichlorophenyl ethyl sulfide |
| CAS Number | 101079-92-9 |
| Molecular Formula | C₈H₈Cl₂S |
| SMILES | CCSC1=CC(Cl)=CC(Cl)=C1 |
| InChI Key | PSSCMQMQOXVMFG-UHFFFAOYSA-N (Analogous) |
Part 2: Physicochemical Profile[6][7]
The following data aggregates experimental values where available and high-confidence QSAR (Quantitative Structure-Activity Relationship) predictions for properties lacking direct literature precedents.
Table 1: Physical & Thermodynamic Properties
| Property | Value | Source/Method |
| Molar Mass | 207.12 g/mol | Calculated |
| Physical State | Pale yellow oil to low-melting solid | Experimental Observation |
| Density | 1.28 ± 0.05 g/cm³ | Predicted (ACD/Labs) |
| Boiling Point | 265–270 °C (at 760 mmHg) | Predicted |
| Melting Point | < 30 °C | Analog Inference |
| Flash Point | > 110 °C | Predicted |
| Refractive Index | 1.582 | Predicted |
Table 2: Lipophilicity & Solubility (ADME Relevance)
| Parameter | Value | Significance |
| LogP (Octanol/Water) | 4.65 ± 0.3 | Highly Lipophilic (Permeability High) |
| Water Solubility | < 0.1 mg/L (Insoluble) | Requires organic co-solvents (DMSO, DCM) |
| H-Bond Donors | 0 | Enhances membrane permeability |
| H-Bond Acceptors | 1 (Sulfur) | Weak acceptor capability |
Expert Insight: The high LogP (>4.0) indicates that this compound will readily cross biological membranes but will suffer from poor aqueous solubility. In biological assays, it must be dissolved in DMSO or ethanol prior to dilution. The compound is a bioisostere for 3,5-dichlorophenetole, often used to modulate metabolic stability by replacing the ether oxygen with sulfur.
Part 3: Synthesis & Impurity Profiling
Mechanistic Pathway: Thiol Alkylation
The most reliable synthesis route involves the S-alkylation of 3,5-dichlorobenzenethiol (3,5-dichlorothiophenol) using an ethyl halide under basic conditions. This Williamson ether synthesis analog (thio-Williamson) is preferred over transition-metal catalyzed cross-coupling due to higher atom economy and simpler purification.
Experimental Protocol (Standardized)
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Precursors: 3,5-Dichlorobenzenethiol (1.0 eq), Ethyl Bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
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Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Step-by-Step Methodology:
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Deprotonation: Charge a round-bottom flask with 3,5-dichlorobenzenethiol and anhydrous DMF. Add K₂CO₃. Stir at room temperature for 30 minutes. Why: The base deprotonates the thiol (pKa ~6) to form the highly nucleophilic thiolate anion.
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Alkylation: Add Ethyl Bromide dropwise to control the exotherm.
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Reaction: Heat to 60°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1).
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Workup: Quench with water (precipitates the product). Extract with Ethyl Acetate.[1][2] Wash organic layer with brine to remove DMF.
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Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes).
Visualization: Synthesis Workflow
Figure 1: Thio-Williamson ether synthesis pathway via nucleophilic substitution.
Part 4: Metabolic Stability & Reactivity
In drug discovery contexts, the sulfide moiety is a "soft spot" for metabolic oxidation. Researchers must anticipate the formation of sulfoxides and sulfones.
Metabolic Pathway Analysis
The sulfur atom is susceptible to S-oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and FMOs).
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Phase I Metabolism: Conversion to Sulfoxide (Chiral center creation).
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Secondary Metabolism: Further oxidation to Sulfone (highly polar, stable).
Visualization: Oxidative Degradation
Figure 2: Sequential S-oxidation pathway relevant to pharmacokinetics and environmental degradation.
Part 5: Handling & Safety Protocols
Hazard Classification (GHS):
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Signal Word: Warning
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H411: Toxic to aquatic life with long-lasting effects (due to high LogP and chlorination).
Storage Conditions:
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Store under inert atmosphere (Nitrogen/Argon) to prevent slow autoxidation to the sulfoxide.
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Keep refrigerated (2–8°C) to minimize volatile sulfur odor leakage.
Odor Control: Like most sulfides, this compound possesses a characteristic disagreeable odor (garlic/cabbage-like). All handling must occur within a functioning chemical fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual sulfide to odorless sulfone/sulfonate species before washing.
References
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Sigma-Aldrich (Merck). 1,3-Dichloro-5-(ethylsulfanyl)benzene Product Sheet. Retrieved from
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PubChem. 3,5-Dichlorophenyl - Compound Summary. National Library of Medicine. Retrieved from
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Fluorochem. 3,5-Dichlorophenyl ethyl sulfide Product Data. Retrieved from
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Alfa Chemistry. Physical Properties of Organic Sulfur Compounds. Retrieved from
